molecular formula C18H28N4O3 B1388680 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate CAS No. 1019179-42-0

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate

Cat. No. B1388680
CAS RN: 1019179-42-0
M. Wt: 348.4 g/mol
InChI Key: AYODBGYVOJKGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate” is a research compound. It is used for pharmaceutical testing .

Scientific Research Applications

Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has been widely used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. This compound has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. This compound has also been used to study the effects of environmental pollutants on human health.

Mechanism of Action

Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate binds to proteins and enzymes in the body and modifies their structure and function. It is thought to act by forming a covalent bond with the target protein or enzyme, which then leads to a change in the protein or enzyme's structure and function. This compound is also thought to interact with other molecules in the body, such as lipids, to form complexes that can affect the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of other enzymes. This compound has also been shown to affect the expression of certain genes and to alter the structure and function of proteins. Additionally, this compound has been shown to affect the metabolism of certain drugs, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive, making it a cost-effective option for experiments. Additionally, this compound is relatively stable, which makes it ideal for use in long-term experiments. However, this compound can also have certain limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations and can cause adverse effects in humans.

Future Directions

There are many potential future directions for the use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in scientific research. It could be used in the development of new drugs, as well as in the study of the effects of environmental pollutants on human health. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, this compound could be used to study the effects of drugs on the immune system and to study the effects of drugs on the brain.

properties

IUPAC Name

tert-butyl N-[2-[2-amino-4-(pyrrolidine-1-carbonyl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-18(2,3)25-17(24)21-9-8-20-15-7-6-13(12-14(15)19)16(23)22-10-4-5-11-22/h6-7,12,20H,4-5,8-11,19H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYODBGYVOJKGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.